
Tetrafluoroborate
Vue d'ensemble
Description
Le tétrafluoroborate est un anion de formule chimique BF₄⁻. Cette espèce tétraédrique est isoélectronique avec le tétrafluoroberyllate (BeF₄²⁻), le tétrafluorométhane (CF₄) et le tétrafluoroammonium (NF₄⁺). Il est couramment utilisé en chimie inorganique et organique comme un anion faiblement coordinant. Le tétrafluoroborate est souvent utilisé dans la préparation de réactifs cationiques ou de catalyseurs en raison de son inertie et de sa solubilité dans les solvants organiques .
Voies de synthèse et conditions réactionnelles :
- Le tétrafluoroborate peut être synthétisé en faisant réagir des sels de fluorure avec le trifluorure de bore (BF₃). Cette réaction implique généralement le traitement de l'acide tétrafluoroborique (HBF₄) avec une base ou le traitement de l'acide borique avec de l'acide fluorhydrique .
- Une autre méthode implique l'électrolyse de métaux tels que l'étain, le plomb, le cuivre et le nickel dans une solution contenant de l'acide tétrafluoroborique .
Méthodes de production industrielle :
- Industriellement, les sels de tétrafluoroborate sont produits en neutralisant l'acide tétrafluoroborique avec des bases telles que l'hydroxyde de sodium ou le carbonate de sodium. Par exemple, le tétrafluoroborate de sodium peut être préparé en neutralisant l'acide tétrafluoroborique avec du carbonate de sodium ou de l'hydroxyde de sodium .
Types de réactions :
Réactions de substitution : Le tétrafluoroborate est impliqué dans des réactions de substitution, telles que la réaction de Balz-Schiemann, où les tétrafluoroborates d'aryldiazonium sont pyrolysés pour produire des fluorures d'aryle.
Réactions de décomposition : Lors du chauffage, le tétrafluoroborate de sodium se décompose en fluorure de sodium et en trifluorure de bore.
Réactifs et conditions courants :
Réaction de Balz-Schiemann : Cette réaction implique l'utilisation de tétrafluoroborates d'aryldiazonium et de chaleur pour produire des fluorures d'aryle.
Principaux produits :
- Les principaux produits de ces réactions comprennent les fluorures d'aryle de la réaction de Balz-Schiemann et les sels de tétrafluoroborate métallique de l'électrolyse .
Chimie :
- Le tétrafluoroborate est utilisé comme un anion faiblement coordinant dans la préparation de réactifs cationiques et de catalyseurs .
- Il est également utilisé dans la synthèse de fluorures organiques, comme dans la réaction de Balz-Schiemann .
Biologie et médecine :
- En médecine nucléaire, le tétrafluoroborate radiomarqué au fluor-18 est utilisé pour l'imagerie par tomographie par émission de positons (TEP) du symporteur de l'iodure de sodium (NIS) dans le cancer de la thyroïde et d'autres applications .
Industrie :
- Les sels de tétrafluoroborate sont utilisés dans les flux pour le brasage et dans la production de trifluorure de bore .
- Ils sont également utilisés dans la préparation de liquides ioniques, où le tétrafluoroborate sert d'anion .
5. Mécanisme d'action
Le tétrafluoroborate agit principalement comme un anion faiblement coordinant. Son inertie est due à sa structure tétraédrique symétrique, qui répartit la charge négative également sur les quatre atomes de fluor. Cette symétrie, combinée à l'électronégativité élevée du fluor, diminue la basicité de l'anion, le rendant moins nucléophile et moins basique que les autres anions . Dans les réactions impliquant des cations très réactifs, le tétrafluoroborate peut agir comme un ligand de pont entre le bore et le centre cationique .
Composés similaires :
Hexafluorophosphate (PF₆⁻) : Plus stable à l'hydrolyse et aux autres réactions chimiques que le tétrafluoroborate.
Hexafluoroantimonate (SbF₆⁻) : Également plus stable et plus lipophile que le tétrafluoroborate.
Perchlorate (ClO₄⁻) : Utilisé de manière similaire en laboratoire, mais forme des dérivés potentiellement explosifs avec les composés organiques.
Unicité :
Mécanisme D'action
Tetrafluoroborate acts primarily as a weakly coordinating anion. Its inertness is due to its symmetrical tetrahedral structure, which distributes the negative charge equally over four fluorine atoms. This symmetry, combined with the high electronegativity of fluorine, diminishes the basicity of the anion, making it less nucleophilic and basic compared to other anions . In reactions involving highly reactive cations, this compound can act as a bridging ligand between boron and the cationic center .
Comparaison Avec Des Composés Similaires
Hexafluorophosphate (PF₆⁻): More stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.
Hexafluoroantimonate (SbF₆⁻): Also more stable and more lipophilic than this compound.
Perchlorate (ClO₄⁻): Used similarly in the laboratory but forms potentially explosive derivatives with organic compounds.
Uniqueness:
Propriétés
Numéro CAS |
14874-70-5 |
|---|---|
Formule moléculaire |
BF4- |
Poids moléculaire |
86.81 g/mol |
Nom IUPAC |
tetrafluoroborate |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1 |
Clé InChI |
ODGCEQLVLXJUCC-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F |
SMILES canonique |
[B-](F)(F)(F)F |
Synonymes |
fluoboric acid fluoboric acid (HBF4) fluoroboric acid tetrafluoroborate anion tetrafluoroborate ion tetrafluoroboric acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

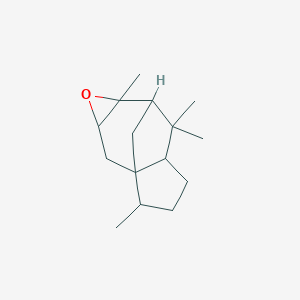

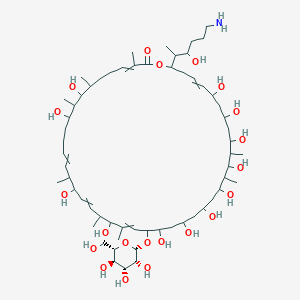

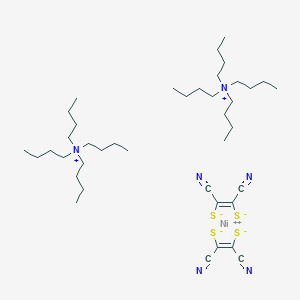

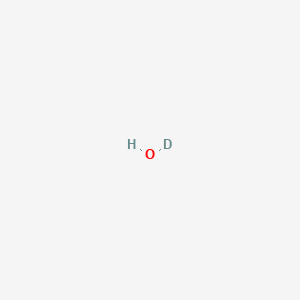
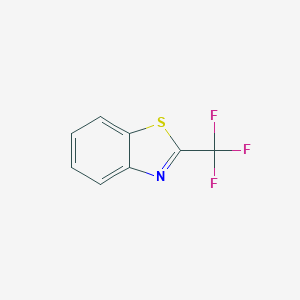
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
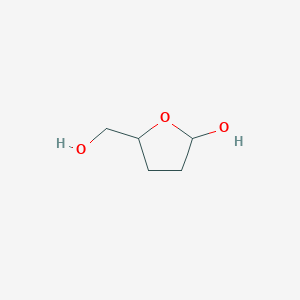
![(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione](/img/structure/B81365.png)

![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
